2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one
Description
Properties
Molecular Formula |
C11H11FO |
|---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
2-fluoro-7-methyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H11FO/c1-7-2-3-8-4-5-10(12)11(13)9(8)6-7/h2-3,6,10H,4-5H2,1H3 |
InChI Key |
CGSJBSBEDJACCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC(C2=O)F)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting from Naphthalene Derivatives
The predominant approach involves the functionalization of naphthalene or tetralin derivatives through selective halogenation, methylation, and subsequent oxidation to form the desired ketone.
Step 1: Selective Fluorination at the 7-Position
- Method: Electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions.
- Reaction Conditions: Typically performed at low temperatures (0–25°C) in polar aprotic solvents like acetonitrile or dichloromethane.
- Outcome: Introduction of fluorine at the 7-position with high regioselectivity.
Step 2: Methylation at the 2-Position
- Method: Directed ortho-methylation using methylating agents such as methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).
- Reaction Conditions: Reflux in acetone or dimethylformamide (DMF) to facilitate nucleophilic substitution.
- Outcome: Formation of 2-methyl substituted tetralin derivatives.
Hydrogenation to Form the Tetrahydronaphthalene Core
- Method: Catalytic hydrogenation of the aromatic naphthalene ring system.
- Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel.
- Reaction Conditions: Hydrogen gas at 1–5 atm pressure, room temperature to moderate heating.
- Outcome: Conversion of aromatic rings into saturated tetrahydronaphthalene rings with retention of substituents.
Oxidation to Ketone
- Method: Oxidative cleavage of the tetrahydronaphthalene to the corresponding ketone.
- Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or other strong oxidants.
- Reaction Conditions: Aqueous or alkaline medium, reflux conditions.
- Outcome: Formation of the ketone at the desired position, yielding 2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one .
Specific Synthesis Example
A representative synthesis pathway, adapted from patent literature and chemical synthesis reports, involves:
| Step | Reaction | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Fluorination | NFSI or Selectfluor in acetonitrile at 0°C | Regioselective fluorination at C-7 |
| 2 | Methylation | Methyl iodide (CH₃I), K₂CO₃ in DMF | Methylation at C-2 |
| 3 | Hydrogenation | H₂, Pd/C catalyst, room temp, 1 atm | Saturation of aromatic ring |
| 4 | Oxidation | KMnO₄ in aqueous solution, reflux | Conversion to ketone |
This route yields the target compound with high regioselectivity and purity, suitable for further pharmaceutical or chemical applications.
Data Tables Summarizing Reaction Conditions
| Reaction Step | Reagents | Solvent | Temperature | Catalyst | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Fluorination | NFSI or Selectfluor | Acetonitrile | 0°C to 25°C | — | 80–90 | High regioselectivity |
| Methylation | CH₃I, K₂CO₃ | DMF | Reflux | — | 75–85 | Ortho-selectivity |
| Hydrogenation | H₂, Pd/C | Ethanol or Acetone | Room temp | Pd/C | 85–95 | Complete saturation |
| Oxidation | KMnO₄ | Aqueous | Reflux | — | 70–85 | Controlled to prevent overoxidation |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 2-fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one carboxylic acid.
Reduction: Formation of 2-fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the effects of fluorine substitution on biological activity. It can also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of drugs targeting specific receptors or enzymes. Its fluorinated nature may enhance the metabolic stability and bioavailability of the resulting drugs.
Industry: In the industrial sector, 2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one can be used in the development of advanced materials, such as polymers and coatings, where fluorinated compounds are valued for their unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity, as well as its metabolic stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Halogens vs. Alkyl Groups
Halogen-Substituted Tetralones
- 7-Bromo-1-tetralone (C₁₀H₉BrO, MW 225.085 g/mol): Bromine at the 7-position increases molecular weight and polarizability compared to fluorine. This compound is used in synthesis due to bromine’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Its semicarbazone derivative is noted in , highlighting its utility in forming hydrazone-based intermediates .
- 8-Bromo-7-methoxy-tetralone : A dual-substituted analog with bromine (8-position) and methoxy (7-position) groups. The methoxy group enhances solubility in polar solvents, while bromine facilitates further functionalization .
Methyl-Substituted Tetralones
- 3-Methyltetral-1-one : A key intermediate for antiviral and antitumor agents. The 3-methyl group enhances steric bulk, influencing binding interactions in therapeutic targets .
- 4-Isopropyl-6-methyltetral-1-one (C₁₄H₁₈O, MW 202.29 g/mol): The isopropyl group increases hydrophobicity (logP = 3.711), making it suitable for lipid-rich environments. Its high critical temperature (1707 K) suggests thermal stability .
Fluoro-Substituted Tetralones
Physical and Chemical Properties
*Inferred data; †Estimated using substituent contributions.
Commercial and Industrial Relevance
- Pricing and Availability : Bromo- and methoxy-substituted tetralones (e.g., 6-methoxy-2-phenyl-tetralone) are commercially available at $5–$500/g, depending on purity and supplier . Fluorinated derivatives like 7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride are niche products, likely reflecting higher synthesis costs .
Biological Activity
2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one is a fluorinated derivative of tetrahydronaphthalenone, characterized by a unique chemical structure that includes a fluorine atom and a methyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C11H11FO
- Molecular Weight : 178.20 g/mol
- CAS Number : 2059937-19-6
Biological Activity Overview
The biological activity of 2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one has been explored in various studies. Its potential therapeutic applications include:
- Antimicrobial Activity : Studies indicate that the compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes.
- Anticancer Properties : Preliminary research suggests that this compound may inhibit the growth of various cancer cell lines. The structure's ability to interact with specific molecular targets enhances its efficacy in cancer treatment.
The biological activity of 2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one is largely attributed to its structural features:
- The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.
- The compound may interact with enzymes or receptors involved in disease pathways, potentially inhibiting their activity.
Antimicrobial Activity
A study conducted using the agar diffusion method revealed that 2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one exhibited notable antibacterial activity with Minimum Inhibitory Concentrations (MIC) as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate a promising potential for development as an antimicrobial agent.
Anticancer Activity
In vitro studies assessed the cytotoxic effects of 2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one on various cancer cell lines. The findings are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.5 |
| HeLa (Cervical Cancer) | 10.2 |
| A549 (Lung Cancer) | 12.8 |
These values suggest that the compound has significant potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
